

Application Notes & Protocols:

Hexaaquacobalt(II) in Electrocatalytic Hydrogen Evolution

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Compound of Interest

Compound Name: *hexaaquacobalt(II)*

Cat. No.: *B1241676*

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Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of green energy technologies, aiming for the sustainable production of hydrogen fuel from water. While platinum-group metals are highly efficient catalysts for this reaction, their scarcity and high cost necessitate the development of alternatives based on earth-abundant elements. Cobalt has emerged as a versatile and cost-effective metal for this purpose, with numerous cobalt-based molecular complexes and materials demonstrating significant catalytic activity.

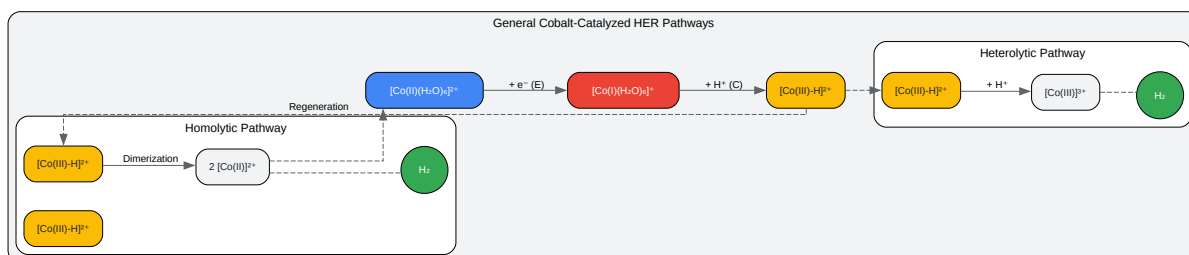
The simplest form of cobalt(II) in aqueous solution is the **hexaaquacobalt(II)** ion, $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$. [1] While often serving as a simple precursor for more complex catalysts, understanding its intrinsic (though modest) electrocatalytic behavior and the mechanisms involved is fundamental. This complex provides a baseline for evaluating the role of more sophisticated ligand environments in enhancing catalytic performance. Typically, the catalytic cycle involves the reduction of Co(II) to a more electron-rich Co(I) species, which is the key active state for proton reduction.

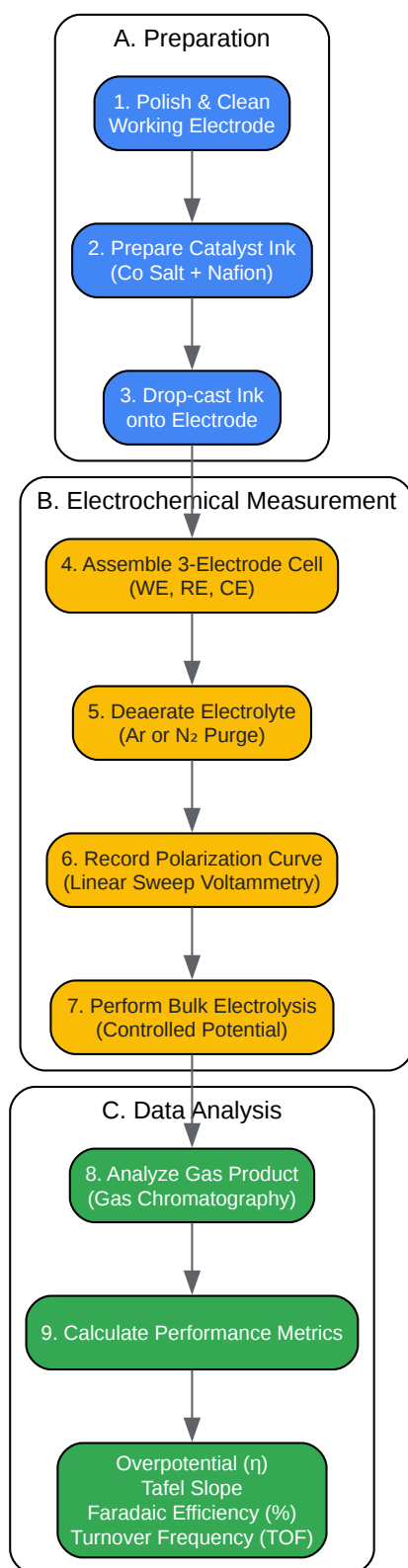
Mechanism of Hydrogen Evolution

The electrocatalytic production of hydrogen by cobalt complexes, including **hexaaquacobalt(II)** and its derivatives, generally proceeds through a multi-step mechanism initiated by electron transfer. The most commonly accepted pathways begin with the reduction of the Co(II) center to a Co(I) species.^[2] This is followed by protonation to form a critical cobalt(III)-hydride (Co(III)-H) intermediate.^{[2][3]} From this key intermediate, H₂ can be generated via several routes:

- **Heterolytic Pathway:** The Co(III)-H species is further protonated by a proton source (H⁺), leading to the release of an H₂ molecule and regeneration of the Co(III) state.^[2] Alternatively, the Co(III)-H can be reduced to a Co(II)-H species, which then reacts with a proton to produce H₂.^[3]
- **Homolytic Pathway:** Two Co(III)-H species react with each other in a bimolecular step to produce two molecules of the Co(II) catalyst and one molecule of H₂.^{[2][3]}
- **ECEC Mechanism:** This mechanism involves a sequence of an Electron transfer, a Chemical step (protonation), another Electron transfer, and a final Chemical step (H₂ release).^[2] The initial reduction of Co(II) to Co(I) is the first 'E'. The protonation of Co(I) to form Co(III)-H is the first 'C'. Subsequent steps can vary, but this framework is common for many cobalt catalysts.^{[2][4]}

The specific operative mechanism can depend on various factors, including the strength of the acid used as the proton source, the applied potential, and the solvent system.^{[5][6]}





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- To cite this document: BenchChem. [Application Notes & Protocols: Hexaaquacobalt(II) in Electrocatalytic Hydrogen Evolution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241676#hexaaquacobalt-ii-in-electrocatalytic-hydrogen-evolution]

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